molecular formula C25H38OSn B172203 (4-Benzyloxyphenyl)tributylstannane CAS No. 145745-05-7

(4-Benzyloxyphenyl)tributylstannane

Cat. No. B172203
M. Wt: 473.3 g/mol
InChI Key: DRDMDSYSKAAPQQ-UHFFFAOYSA-N
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Description

“(4-Benzyloxyphenyl)tributylstannane” is an organotin reagent with the empirical formula C25H38OSn and a molecular weight of 473.28 . It is also known by the synonym "[4-(Benzyloxy)phenyl]tributyltin" .


Molecular Structure Analysis

The molecular structure of “(4-Benzyloxyphenyl)tributylstannane” is represented by the SMILES string CCCCSn(CCCC)c1ccc(OCc2ccccc2)cc1 . This indicates that the molecule consists of a phenyl ring with a benzyloxy group at the 4-position, and three butyl groups attached to a tin atom .


Chemical Reactions Analysis

“(4-Benzyloxyphenyl)tributylstannane” is used as a reactant in various chemical reactions. For instance, it is used in the preparation of epoxy-substituted aryl alkenes by Stille coupling reactions with allylic carbonates . It is also used in the preparation of polycyclic meroterpenoids based on Stille couplings and titanocene catalysis .


Physical And Chemical Properties Analysis

“(4-Benzyloxyphenyl)tributylstannane” is a liquid at room temperature . It has a refractive index of 1.546 and a density of 1.128 g/cm3 at 25 °C .

Scientific Research Applications

Radical Mediated Syntheses and Reactions

(4-Benzyloxyphenyl)tributylstannane is utilized in various radical-mediated syntheses and reactions. For instance, tributylstannane aids in the efficient reduction of azides to amines, facilitating the synthesis of amino and diamino deoxynucleosides with high yields (Samano & Robins, 1991). Similarly, its application in the synthesis of 2-deoxy sugars has been documented, where it leads to the formation of deoxypyranoses and deoxyfuranoses through a radical-chain reaction (Giese et al., 1987).

Hydride Abstraction Mechanisms

Studies on the mechanisms of hydride abstractions by quinones reveal that tributylstannane plays a role in these processes. Investigations into the kinetics of these reactions have provided insights into different mechanisms for C-H and Sn-H hydride donors, with tributylstannane falling into the latter category (Guo, Zipse, & Mayr, 2014).

Stereoselective Preparations and Cyclisations

Tributylstannane is also significant in the stereoselective preparation of organic compounds. One study demonstrated its use in the preparation of (E)-(1,2-difluoro-1,2-ethenediyl) bis[tributylstannane] for the synthesis of (E)-1,2-difluorostilbenes (Liu & Burton, 2002). Additionally, tributylstannane mediated homolysis of O-benzoyl hydroxamic acid derivatives has been shown to undergo 5-exo cyclisation, forming pyrrolidinones (Clark & Peacock, 1998).

Reductive Degradation and Coupling Reactions

The reductive degradation of dithiocarbonates by tributylstannane involves a homolytic attack, elucidating the reaction mechanism and opening pathways for further chemical synthesis (Bachi & Bosch, 1988). Tributylstannane is also instrumental in Stille-type couplings, as shown in the addition of tributylstannylmetallics to tert-butanesulfonimine derivatives of arylaldehydes (Kells & Chong, 2004).

Synthesis of Specific Organic Compounds

In carbohydrate chemistry, tributylstannane facilitates the synthesis of specific organic compounds, such as the addition of (phenylethynyl)tributylstannane to 6-O-acetyl-2,3,4-tri-O-benzyl-α-d-glucopyranosyl chloride (Désiré & Veyrières, 1995).

Oxidation Reactions and Physicochemical Characterizations

The compound also plays a role in oxidation reactions and physicochemical characterizations. The oxidation of certain radicals by cupric ions, using tributylstannane, has been explored for its implications in organic chemistry (Beckwith, Gream, & Struble, 1972). Additionally, the preparation of benzylstannanes via zinc-mediated coupling of benzyl bromides with organotin derivatives, including tributylstannane, has been investigated for their structural and chemical properties (Marton et al., 1996).

Safety And Hazards

“(4-Benzyloxyphenyl)tributylstannane” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 Inhalation . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure if inhaled, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-(4-phenylmethoxyphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.3C4H9.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;3*1-3-4-2;/h1,3-10H,11H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDMDSYSKAAPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442301
Record name [4-(Benzyloxy)phenyl](tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzyloxyphenyl)tributylstannane

CAS RN

145745-05-7
Record name [4-(Benzyloxy)phenyl](tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145745-05-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Zhu, Z Chen, MA Walczak - The Journal of Organic Chemistry, 2020 - ACS Publications
The synthesis of aryl thioether through the cross-coupling of C–S bond is a highly attractive area of research due to the prevalence of aryl thioether in bioactive natural products, …
Number of citations: 11 pubs.acs.org
J Dodonova - 2012
Number of citations: 0

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